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Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of

linker molecules is paramount to the success of novel drug modalities. Among these,

heterobifunctional linkers offer the distinct advantage of covalently connecting two different

molecular entities with high specificity. Methylamino-PEG2-acid is a prominent member of this

class, featuring a methylamine group and a carboxylic acid at its termini, separated by a

hydrophilic diethylene glycol (PEG2) spacer. This guide provides a comprehensive technical

overview of Methylamino-PEG2-acid, including its core properties, detailed experimental

protocols for its application, and its role in advanced therapeutic strategies such as Proteolysis

Targeting Chimeras (PROTACs).

Core Properties and Heterobifunctional Nature
Methylamino-PEG2-acid's utility is rooted in its distinct terminal functional groups, which allow

for sequential and controlled conjugation reactions. The methylamine group serves as a

nucleophile, readily reacting with electrophilic centers such as carboxylic acids (in the presence

of activators) and carbonyls (aldehydes and ketones) through reductive amination. Conversely,

the terminal carboxylic acid can be activated to react with nucleophilic primary amine groups,
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forming stable amide bonds. This dual reactivity is the cornerstone of its application in creating

complex biomolecular conjugates.[1]

The integrated PEG2 spacer imparts several beneficial properties to the linker and the resulting

conjugate. It enhances aqueous solubility, a critical factor for many small molecule drugs and

biomolecules, and provides a flexible spacer arm that can mitigate steric hindrance between

the conjugated partners.[2]

Physicochemical and Technical Data
A summary of the key quantitative data for Methylamino-PEG2-acid is presented in the table

below. This information is crucial for designing and executing conjugation experiments.

Property Value Source

Chemical Formula C8H17NO4 Vendor Data

Molecular Weight 191.22 g/mol Vendor Data

Appearance
White to off-white solid or

viscous oil
Vendor Data

Purity Typically ≥95% Vendor Data

Solubility

Soluble in water, DMSO, DMF,

and other polar organic

solvents

Vendor Data

Storage Conditions -20°C, desiccated Vendor Data

Experimental Protocols
The successful application of Methylamino-PEG2-acid hinges on the precise execution of

conjugation chemistries. Below are detailed protocols for the two primary reaction types

involving its heterobifunctional groups.

Protocol 1: Amide Bond Formation via EDC/NHS
Coupling of the Carboxylic Acid Terminus
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This protocol details the conjugation of Methylamino-PEG2-acid to a molecule containing a

primary amine (Molecule-NH2) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

and N-hydroxysuccinimide (NHS).

Materials:

Methylamino-PEG2-acid

Molecule-NH2 (e.g., a protein, peptide, or amine-functionalized small molecule)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction vials and magnetic stirrer

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a 10 mg/mL stock solution of Methylamino-PEG2-acid in anhydrous DMF or

DMSO.

Prepare fresh 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.

Dissolve Molecule-NH2 in the Coupling Buffer at a desired concentration (e.g., 1-10

mg/mL).
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Activation of Carboxylic Acid:

In a reaction vial, combine a 1.5 to 5-fold molar excess of EDC and a 2 to 5-fold molar

excess of NHS relative to Methylamino-PEG2-acid.

Add the Methylamino-PEG2-acid stock solution to the EDC/NHS mixture.

Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester

intermediate. The optimal pH for this activation step is between 4.5 and 6.5.[3][4]

Conjugation to the Amine-Containing Molecule:

Add the activated Methylamino-PEG2-acid solution to the solution of Molecule-NH2.

The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.0.

[3]

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with

continuous stirring.

Quenching the Reaction:

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted

NHS-ester.

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the conjugate from excess reagents and byproducts using an appropriate method

based on the properties of the conjugate (e.g., size-exclusion chromatography for

proteins, dialysis, or preparative HPLC for small molecules).

Protocol 2: Reductive Amination of the Methylamine
Terminus
This protocol describes the conjugation of a molecule containing an aldehyde or ketone

(Molecule-CHO or Molecule-CO) to the methylamine group of Methylamino-PEG2-acid.
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Materials:

Methylamino-PEG2-acid conjugate (from Protocol 1, or a protected version)

Molecule-CHO or Molecule-CO

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

Anhydrous methanol or other suitable reaction solvent

Acetic acid (optional, as a catalyst)

Reaction vial and magnetic stirrer

Purification system (e.g., HPLC)

Procedure:

Reaction Setup:

Dissolve the Methylamino-PEG2-acid conjugate and a 1.1 to 1.5-fold molar excess of the

aldehyde- or ketone-containing molecule in anhydrous methanol.

Stir the solution at room temperature.

Imine/Iminium Ion Formation:

Optionally, add a catalytic amount of acetic acid (1-2 drops) to facilitate the formation of

the imine or iminium ion intermediate.

Reduction:

Add a 1.5 to 2-fold molar excess of the reducing agent (Sodium cyanoborohydride or

Sodium triacetoxyborohydride) to the reaction mixture in portions. These reducing agents

are selective for the imine/iminium ion and will not reduce the aldehyde or ketone starting

material.
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Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction

progress by a suitable method such as TLC or LC-MS.

Work-up and Purification:

Quench the reaction by the slow addition of water or a dilute acid solution.

Remove the solvent under reduced pressure.

Purify the final conjugate using an appropriate method, such as preparative HPLC, to

remove unreacted starting materials and byproducts.

Visualization of Key Processes
To further elucidate the utility of Methylamino-PEG2-acid, the following diagrams, generated

using Graphviz (DOT language), illustrate its structure, a typical bioconjugation workflow, and

its application in a PROTAC targeting a key signaling pathway.

Chemical structure of Methylamino-PEG2-acid.

Bioconjugation Workflow

Molecule A
(e.g., Protein with -NH2) Molecule A - Linker

EDC/NHS Coupling

Methylamino-PEG2-acid NHS-activated LinkerEDC/NHS Molecule B
(e.g., Small Molecule with -CHO)

Molecule A - Linker - Molecule BReductive Amination

Click to download full resolution via product page

Sequential bioconjugation workflow.

Application in PROTAC Development: Targeting the
BCR-ABL Signaling Pathway
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A significant application of heterobifunctional linkers like Methylamino-PEG2-acid is in the

synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the

target. The linker plays a critical role in optimizing the formation of the ternary complex between

the target protein, the PROTAC, and the E3 ligase.

The BCR-ABL fusion protein is an oncogenic tyrosine kinase that drives chronic myeloid

leukemia (CML).[5][6] PROTACs have been developed to target BCR-ABL for degradation,

offering a potential therapeutic strategy to overcome resistance to traditional kinase inhibitors.

[7][8]
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PROTAC Mechanism of Action

PROTAC
(Warhead-Linker-E3 Ligase Ligand)
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(BCR-ABL - PROTAC - E3 Ligase)
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(Target Protein)
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(e.g., VHL, CRBN)
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PROTAC-mediated degradation of BCR-ABL.
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Simplified BCR-ABL Signaling Pathway

BCR-ABL
(Constitutively Active Kinase)

STAT5 PI3K/Akt Pathway RAS/MAPK Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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